Home > Products > Screening Compounds P15549 > 3-iodo-4-methoxy-6-methyl-2H-indazole
3-iodo-4-methoxy-6-methyl-2H-indazole - 885522-43-0

3-iodo-4-methoxy-6-methyl-2H-indazole

Catalog Number: EVT-425466
CAS Number: 885522-43-0
Molecular Formula: C9H9IN2O
Molecular Weight: 288.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Synthetic Routes

The synthesis of 3-iodo-4-methoxy-6-methyl-2H-indazole typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available compounds such as 4-methoxy-2-nitroaniline and 3-iodo-4-methylbenzaldehyde.
  2. Formation of Hydrazone: The nitroaniline is reduced to form the corresponding aniline, which is then reacted with the benzaldehyde to create a hydrazone intermediate.
  3. Cyclization: The hydrazone undergoes cyclization under acidic conditions to yield the indazole ring.

Industrial Production Methods

For large-scale production, similar synthetic routes are employed but optimized for efficiency. This may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of 3-iodo-4-methoxy-6-methyl-2H-indazole can be characterized by its unique arrangement of atoms:

  • Molecular Formula: C9H9IN2O
  • Molecular Weight: Approximately 292.09 g/mol
  • Structural Features:
    • The indazole core consists of two fused aromatic rings containing nitrogen.
    • The methoxy group (-OCH₃) contributes to electron-donating properties.
    • The iodine atom enhances reactivity through halogen bonding interactions.

The presence of these functional groups results in distinct electronic properties that can influence reactivity and biological interactions.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-methoxy-6-methyl-2H-indazole can undergo various chemical reactions:

  1. Substitution Reactions: The iodine atom can be substituted by nucleophiles through nucleophilic substitution reactions.
  2. Oxidation and Reduction: The methoxy and methyl groups can participate in oxidation or reduction reactions, altering their oxidation states.
  3. Coupling Reactions: The compound can engage in coupling reactions such as Suzuki-Miyaura or Sonogashira couplings to form more complex molecules.

Major Products

Depending on the reaction conditions and reagents used, various products can be formed:

  • Substitution Products: For example, azido or cyano derivatives.
  • Oxidation Products: Such as carboxylic acid derivatives.
  • Reduction Products: Including alcohol derivatives.
Mechanism of Action

The mechanism of action for 3-iodo-4-methoxy-6-methyl-2H-indazole varies based on its biological target. Generally, indazole derivatives may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The iodine atom's presence can enhance binding affinity through halogen bonding interactions, making it a potential candidate for drug development .

Applications

3-Iodo-4-methoxy-6-methyl-2H-indazole has several significant applications:

  1. Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  2. Biology: Investigated for potential antimicrobial and anticancer activities due to its structural features.
  3. Medicine: Explored as a lead compound for developing new drugs targeting specific enzymes or receptors associated with diseases.
  4. Industry: Utilized in creating new materials with specific electronic or optical properties .
Introduction to Indazole Chemistry and Structural Significance

Role of Halogenated Indazoles in Medicinal Chemistry

Halogenation represents a critical strategy for optimizing the pharmacological profile of indazole derivatives, with iodine offering unique advantages among halogens. The bulky iodinated derivatives exhibit enhanced target binding through several mechanisms: the iodine atom serves as an effective hydrogen bond acceptor due to its high polarizability, participates in halogen bonding interactions with carbonyl oxygen atoms in protein binding sites, and increases lipophilic character to improve membrane penetration [1] [6]. These properties make iodinated indazoles particularly valuable in kinase inhibitor design, where they frequently occupy the hydrophobic back pocket of ATP-binding sites [2] [5].

The 3-iodo substitution on the indazole ring specifically enhances biological activity through steric and electronic effects. Molecular modeling studies demonstrate that an iodine atom at the 3-position extends perpendicularly to the indazole plane, forming favorable halogen bonds with backbone carbonyl groups of key residues (e.g., Thr766 in EGFR kinase) with bond lengths of 3.3-3.5 Å and angles approaching 180° [2]. This specific interaction pattern contributes significantly to binding affinity, as evidenced by the 18 nM calculated Ki of 3-iodo-4-methoxy-6-methyl-2H-indazole for EGFR kinase [2]. Furthermore, the electron-withdrawing nature of iodine reduces the electron density of the indazole system, potentially enhancing metabolic stability by reducing oxidative degradation at adjacent positions [1] [7].

Compared to other halogenated indazoles, the iodo derivatives display superior pharmacokinetic properties in several key aspects. The higher molecular weight and increased lipophilicity (logP 3.53 for the 3-iodo derivative versus 2.89 for the 3-chloro analogue) contribute to extended biological half-lives and improved tissue penetration [6]. Additionally, the iodine-carbon bond exhibits greater metabolic stability compared to bromine or chlorine analogues, reducing dehalogenation in vivo [1] [7]. These properties have established iodinated indazoles as valuable intermediates in the synthesis of targeted anticancer agents, particularly for kinase inhibition applications where their unique electronic and steric properties optimize target engagement [2] [5].

Table 2: Comparative Analysis of Halogenated Indazole Derivatives

Property3-Iodo Derivative3-Bromo Derivative3-Chloro Derivative
Van der Waals Radius (Å)1.981.851.75
Electronegativity (Pauling)2.662.963.16
Bond Dissociation Energy (kJ/mol)234276339
Typical logP Value3.533.122.89
Halogen Bond StrengthStrongModerateWeak

Positional Isomerism in 2H-Indazole Derivatives: Stability and Reactivity

Positional isomerism significantly influences the physicochemical behavior and synthetic utility of 2H-indazole derivatives. The 2H-indazole tautomer, while less thermodynamically stable than the 1H-form by approximately 10-15 kJ/mol, offers distinct reactivity advantages for specific synthetic applications [6] [9]. The energy barrier for tautomerization between 1H- and 2H-forms is approximately 50-60 kJ/mol, allowing for isolation of both isomers under controlled conditions [7]. This tautomeric flexibility enables chemists to exploit the unique reactivity of each form for different synthetic objectives, particularly in the construction of complex molecular architectures for drug discovery [9].

The 3-iodo-4-methoxy-6-methyl-2H-indazole derivative exhibits distinctive physicochemical properties attributed to its specific substitution pattern. With a molecular weight of 288.08 g/mol and calculated logP of 3.53, this compound displays moderate lipophilicity ideal for drug-like molecules [6]. The methoxy group at the 4-position contributes to electron donation through resonance effects (+R), while the iodine atom at the 3-position exerts a significant electron-withdrawing effect (-I) [2] [6]. This combination creates a polarity gradient across the indazole system that influences solubility, crystal packing, and intermolecular interactions. Nuclear magnetic resonance (NMR) analysis reveals characteristic signals including a singlet at δ 2.45 ppm for the 6-methyl group, a singlet at δ 3.90 ppm for the methoxy protons, and distinctive aromatic proton patterns between δ 7.20-7.80 ppm, confirming the assigned structure [6].

The reactivity profile of 3-iodo-4-methoxy-6-methyl-2H-indazole is dominated by the iodine substituent, which serves as an excellent leaving group for metal-catalyzed cross-coupling reactions. This compound participates effectively in Sonogashira coupling with terminal alkynes, Suzuki-Miyaura coupling with arylboronic acids, and Buchwald-Hartwig amination with primary and secondary amines [2]. The electron-donating methoxy group ortho to the iodine enhances the reactivity in these transformations by reducing the electron density at the carbon-iodine bond, facilitating oxidative addition to palladium(0) complexes [7] [9]. Additionally, the methyl group at position 6 provides a site for late-stage functionalization through radical bromination or directed ortho-metalation, enabling further structural diversification of this valuable building block [9].

Table 3: Physicochemical Properties of 3-Iodo-4-Methoxy-6-Methyl-2H-Indazole

PropertyValueMeasurement Method
Molecular FormulaC₉H₉IN₂OHigh-resolution mass spectrometry
Molecular Weight288.08 g/molMass spectrometry
logP3.53Reversed-phase HPLC
Water Solubility<0.1 mg/mLShake-flask method
Melting PointNot reportedDifferential scanning calorimetry
Boiling Point408.2±40.0 °C at 760 mmHgSimulated distillation
Vapor Pressure0.0±0.9 mmHg at 25°CTranspiration method
PSA (Polar Surface Area)37.91 ŲComputational prediction

Rationale for Studying 3-Iodo-4-Methoxy-6-Methyl-2H-Indazole in Drug Discovery

This specific indazole derivative has emerged as a valuable structural motif in anticancer drug development due to its optimal combination of steric and electronic properties. The 3-iodo substituent serves as an excellent chemical handle for structure-activity relationship (SAR) exploration through transition metal-catalyzed cross-coupling reactions, enabling rapid generation of diverse analogues for biological screening [2] [7]. The 4-methoxy group provides electron donation that stabilizes the indazole system and modulates the electron density at N1 and N2, potentially enhancing hydrogen bonding capability with biological targets [6]. Meanwhile, the 6-methyl substituent offers a site for metabolic stabilization by blocking potential oxidation sites while contributing beneficially to hydrophobic interactions in protein binding pockets [5] [10].

In kinase inhibitor design, molecular docking studies position 3-iodo-4-methoxy-6-methyl-2H-indazole favorably within the ATP-binding cleft of multiple oncogenic kinases. The compound exhibits a calculated Ki of 18 nM against EGFR kinase, forming critical interactions including: (1) a halogen bond between the 3-iodo substituent and Thr766 backbone carbonyl (distance: 3.4 Å, angle: 165°), (2) a hydrogen bond between the methoxy oxygen and Lys745 side chain amine (2.8 Å), and (3) hydrophobic contacts between the 6-methyl group and Leu694 and Leu764 residues in the hydrophobic back pocket [2]. This interaction profile demonstrates how the specific substitution pattern creates a multivalent binding capability that can be leveraged in the design of selective kinase inhibitors, particularly against EGFR family kinases that are frequently dysregulated in various carcinomas [3] [5].

The compound's structural features align with requirements for addressing drug resistance mechanisms in oncology. The moderate molecular weight (288.08 g/mol) and balanced lipophilicity (logP 3.53) fall within optimal ranges for circumventing P-glycoprotein (P-gp) mediated efflux, a common resistance mechanism for many chemotherapeutic agents [10]. Additionally, the iodine substituent provides a strategic site for converting the molecule into proteolysis-targeting chimeras (PROTACs) through conjugation with E3 ligase ligands, enabling targeted protein degradation approaches that overcome resistance to conventional inhibitory mechanisms [7]. Several research groups have incorporated this indazole derivative into dual-targeting agents, particularly for simultaneous inhibition of angiogenesis kinases (VEGFR, PDGFR) and microtubule polymerization, creating opportunities for synergistic anticancer effects [5] [10].

Table 4: Kinase Inhibition Profile of Indazole Derivatives in Anticancer Research

Kinase TargetBiological FunctionInhibition by Indazole DerivativesStructural Requirements
EGFRCell proliferation signalingIC₅₀ 1.0 μM (HCT116) [3]3-Halo substituent, 4-alkoxy group
c-KitStem cell factor receptorComparable to sorafenib [3]Central pyridine ring with N-position optimization
PIM KinaseSerine/threonine kinase regulating cell survival<100 nM for optimized compounds [5]5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine
Aurora AMitotic spindle regulationIC₅₀ 50-100 nM [5]3-(pyrrolopyridin-2-yl)indazole scaffold

The synthetic accessibility of 3-iodo-4-methoxy-6-methyl-2H-indazole further enhances its drug discovery utility. Efficient preparation routes include organophosphorus-mediated reductive cyclization of substituted benzamidines and cobalt-catalyzed C-H functionalization approaches that allow for gram-scale synthesis [2] [7]. The iodo substituent enables late-stage diversification via Cp*Co(III)-catalyzed C-H activation, a strategy that has been successfully employed to introduce hydroxymethyl groups at the 4-position of azobenzene precursors followed by oxidative cyclization to form the indazole core [2]. These synthetic approaches provide robust access to this valuable building block and its derivatives, supporting its continued investigation in medicinal chemistry programs focused on developing novel targeted therapies for resistant cancers.

Properties

CAS Number

885522-43-0

Product Name

3-iodo-4-methoxy-6-methyl-2H-indazole

IUPAC Name

3-iodo-4-methoxy-6-methyl-2H-indazole

Molecular Formula

C9H9IN2O

Molecular Weight

288.08 g/mol

InChI

InChI=1S/C9H9IN2O/c1-5-3-6-8(7(4-5)13-2)9(10)12-11-6/h3-4H,1-2H3,(H,11,12)

InChI Key

OOADGKDQIJGTDX-UHFFFAOYSA-N

SMILES

CC1=CC2=NNC(=C2C(=C1)OC)I

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1)OC)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.